N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl aromatic ring linked to a 3-oxopiperazine moiety via an acetamide bridge. The 3-oxopiperazine group introduces hydrogen-bonding capabilities and conformational flexibility, which may contribute to pharmacological activity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-9-3-4-12(21-2)10(7-9)17-13(18)8-11-14(19)16-6-5-15-11/h3-4,7,11,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVAELWENIHXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Coupling with piperazine: The intermediate is then reacted with piperazine under specific conditions to form the piperazinyl derivative.
Acetylation: The final step involves the acetylation of the piperazinyl derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide (Compound 29)
- Structure : Replaces the 3-oxopiperazine group with a 6-trifluoromethylbenzothiazole ring.
- Synthesis : Microwave-assisted reaction (150°C, 7 min) yielded 31% product after purification .
- Physical Properties : Melting point 146–147°C; ¹H NMR (DMSO-d6) shows distinct aromatic proton shifts (δ 8.26, 7.63) due to the electron-withdrawing CF₃ group .
- Implications : The benzothiazole moiety may enhance binding to kinases or antimicrobial targets, as benzothiazoles are common in these contexts. The CF₃ group improves metabolic stability compared to the oxopiperazine.
N-(2,5-Dimethoxyphenyl)-2-(Phenylmethanesulfonyl)Acetamide (Y030-9182)
- Structure : Substitutes 3-oxopiperazine with a phenylmethanesulfonyl group.
Midodrine (2-Amino-N-[2-(2,5-Dimethoxyphenyl)-2-Hydroxyethyl]Acetamide)
- Structure: Shares the 2,5-dimethoxyphenyl group but replaces the acetamide-linked oxopiperazine with a hydroxyethylamino chain.
- Pharmacology: Approved as a peripheral vasoconstrictor (α₁-adrenoceptor agonist) for hypotension .
- Comparison : The absence of the oxopiperazine in Midodrine simplifies the structure but may reduce conformational flexibility, impacting receptor selectivity.
N-(2,5-Dimethoxyphenyl)-2-(1-Methyltetrazol-5-yl)Sulfanyl Acetamide (379710-29-9)
- Structure : Features a tetrazole-sulfanyl group instead of oxopiperazine.
- The sulfanyl group may enhance radical scavenging activity .
Pharmacological and Physicochemical Comparison
Electronic and Steric Effects
- Steric Hindrance : The 3-oxopiperazine’s rigid bicyclic structure may limit binding to shallow receptor pockets compared to flexible chains (e.g., Midodrine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
